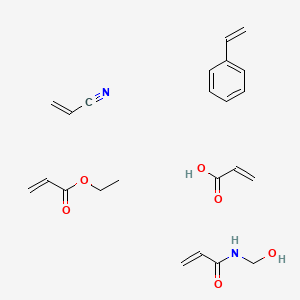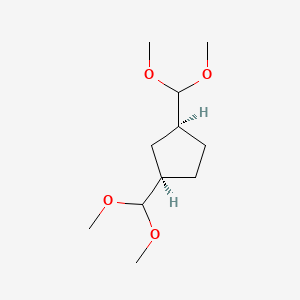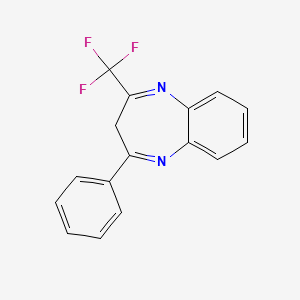
2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, characterized by a benzene ring fused to a diazepine ring. The trifluoromethyl group attached to the benzodiazepine structure enhances its chemical stability and biological activity. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,5-difluoro-2,4-dinitrobenzene from 1,3-difluorobenzene through nitration.
Nucleophilic Aromatic Substitution: The 1,5-difluoro-2,4-dinitrobenzene is then treated with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at 0°C for 4 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of halogenated and alkylated derivatives.
科学的研究の応用
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic and anticonvulsant activities.
作用機序
The mechanism of action of 2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The trifluoromethyl group enhances the compound’s binding affinity and potency .
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
2-Phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other benzodiazepines. This modification can lead to improved pharmacokinetic properties and therapeutic efficacy .
特性
CAS番号 |
53511-21-0 |
|---|---|
分子式 |
C16H11F3N2 |
分子量 |
288.27 g/mol |
IUPAC名 |
2-phenyl-4-(trifluoromethyl)-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)15-10-14(11-6-2-1-3-7-11)20-12-8-4-5-9-13(12)21-15/h1-9H,10H2 |
InChIキー |
GINNNEPKZPSKNN-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CC=CC=C2N=C1C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



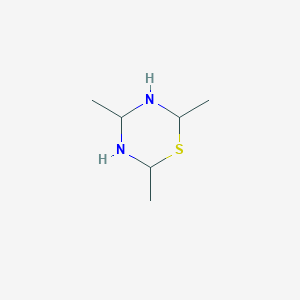
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
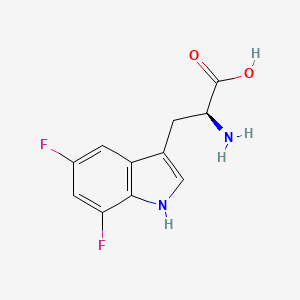
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

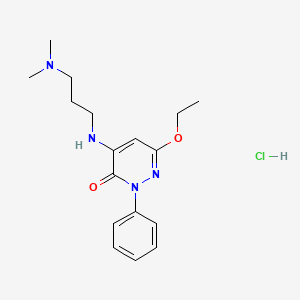
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
